4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide
Beschreibung
This compound features a 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene core, a rigid polycyclic system with two ketone groups at positions 2 and 2. The structure is functionalized with a butanamide chain linked to a pyridin-3-ylmethyl group, which introduces hydrogen-bonding and π-stacking capabilities. The tricyclic framework is analogous to derivatives reported in crystallographic studies (e.g., ), but the pyridinylmethyl substituent distinguishes it from related acetamide or thiourea variants .
Eigenschaften
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-19(24-14-15-5-3-11-23-13-15)10-4-12-25-21(27)17-8-1-6-16-7-2-9-18(20(16)17)22(25)28/h1-3,5-9,11,13H,4,10,12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPZSHSISUCXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Wissenschaftliche Forschungsanwendungen
4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compounds sharing the azatricyclic core but differing in substituents include:
- N-[2,4-Dioxo-3-azatricyclo[...]trideca-...]thiourea (): Substitution with a thiourea group enhances sulfur-mediated interactions but reduces solubility due to increased hydrophobicity .
Heterocyclic Side-Chain Variants
- (5Z)3-[4-(4-Methoxyphenylmethylamino)butyl]-5-(...)-2-thioxo-1,3-thiazolidin-4-one (): A thiazolidinone ring replaces the azatricyclic core, offering distinct conformational flexibility and sulfur-based interactions .
Research Findings and Functional Insights
Structural and Crystallographic Analysis
- The azatricyclic core in the target compound and its analogues (e.g., ) exhibits near-planarity (r.m.s. deviations <0.033 Å), favoring π-π stacking with aromatic residues in biological targets . The pyridinylmethyl group may enhance binding to kinases or receptors with hydrophobic pockets .
Pharmacokinetic and Bioactivity Trends
- Docking Studies : Compounds with sulfamoyl groups () exhibit enriched docking scores in kinase-binding sites, implying that the pyridinylmethyl group in the target compound may similarly optimize steric and electronic complementarity .
Biologische Aktivität
The compound 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound belongs to a class of azatricyclo compounds characterized by their unique fused ring systems and functional groups that contribute to their biological properties. The molecular formula is with a molecular weight of approximately 336.38 g/mol.
Biological Activity Overview
The biological activity of the compound can be categorized into several areas:
1. Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that azatricyclo compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Findings |
|---|---|
| Pessoa et al. (2010) | Demonstrated antitumor activity in vitro against various cancer cell lines. |
| Recent studies | Highlighted the potential for inducing apoptosis in breast cancer cells via mitochondrial pathways. |
2. Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory activity, particularly against enzymes involved in tumor growth and progression.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase | Competitive inhibition | PubChem Database |
| Cyclooxygenase (COX) | Non-selective inhibition | PMC3379385 |
3. Neuroprotective Effects
Preliminary studies suggest neuroprotective properties, potentially due to its ability to inhibit acetylcholinesterase, which is crucial in maintaining neurotransmitter levels in the brain.
Case Studies
Several case studies have been conducted to evaluate the biological effects of similar compounds:
Case Study 1: Antitumor Efficacy
In vitro experiments using human breast cancer cell lines demonstrated that derivatives of azatricyclo compounds could significantly reduce cell viability by inducing apoptosis through caspase activation pathways.
Case Study 2: Enzyme Inhibition
A study focused on enzyme kinetics revealed that the compound exhibited competitive inhibition against acetylcholinesterase with an IC50 value indicating potent activity comparable to established inhibitors.
Mechanistic Insights
The biological mechanisms underlying the activities of this compound are multifaceted:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to mitochondrial dysfunction and subsequent cell death.
- Cell Cycle Arrest : Evidence suggests that it may interfere with the normal progression of the cell cycle, particularly at the G2/M checkpoint.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-{2,4-dioxo-3-azatricyclo[...]butanamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Cyclization : Use of acetic anhydride for acetylation and catalysts (e.g., Lewis acids) to promote ring closure under controlled temperatures (80–120°C) .
- Amide Coupling : Reaction of the tricyclic intermediate with (pyridin-3-yl)methylamine via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Q. How can the compound’s structure be unambiguously characterized?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement (R factor <0.05) to resolve the azatricyclo core and confirm planarity (r.m.s. deviation: 0.022–0.033 Å) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the pyridinylmethyl group (δ ~8.5 ppm for aromatic protons) and butanamide chain (δ ~2.3–3.1 ppm) .
- IR : Confirm carbonyl stretches (2,4-dioxo groups at ~1700–1750 cm⁻¹) .
Q. What preliminary biological screening methods are suitable for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., muscarinic acetylcholine receptors) to identify allosteric modulation potential .
Advanced Research Questions
Q. How can experimental design address contradictions between computational predictions and observed reactivity?
- Methodological Answer :
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways and compare with experimental outcomes (e.g., unexpected regioselectivity in cyclization) .
- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions (e.g., solvent polarity, temperature) .
Q. What strategies resolve discrepancies in biological activity across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Cross-validate using cell-free (e.g., SPR for binding kinetics) and cell-based (e.g., luciferase reporter) systems to distinguish target-specific vs. off-target effects .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may influence activity .
Q. How to optimize the compound’s selectivity for a target enzyme isoform?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the pyridinylmethyl group (e.g., halogen substitution) and test against isoform-specific mutants .
- Molecular Dynamics Simulations : Analyze binding pocket interactions (e.g., hydrogen bonding with Gln⁶⁷³) to guide rational design .
Q. What crystallographic techniques improve refinement of the azatricyclo core’s electron density?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
